(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE
(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE
(S)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has S configuration. It derives from a (1S)-1-phenylethanamine. It is an enantiomer of a (R)-N-acetyl-1-phenylethylamine.
Brand Name:
Vulcanchem
CAS No.:
19144-86-6
VCID:
VC0096428
InChI:
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
SMILES:
CC(C1=CC=CC=C1)NC(=O)C
Molecular Formula:
C10H13NO
Molecular Weight:
163.22 g/mol
(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE
CAS No.: 19144-86-6
Main Products
VCID: VC0096428
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
CAS No. | 19144-86-6 |
---|---|
Product Name | (S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE |
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | N-[(1S)-1-phenylethyl]acetamide |
Standard InChI | InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Standard InChIKey | PAVMRYVMZLANOQ-QMMMGPOBSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NC(=O)C |
SMILES | CC(C1=CC=CC=C1)NC(=O)C |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C |
Description | (S)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has S configuration. It derives from a (1S)-1-phenylethanamine. It is an enantiomer of a (R)-N-acetyl-1-phenylethylamine. |
PubChem Compound | 737096 |
Last Modified | Nov 11 2021 |
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